molecular formula C8Cl8N2S2 B11098227 Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]- CAS No. 131947-15-4

Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]-

Cat. No.: B11098227
CAS No.: 131947-15-4
M. Wt: 471.8 g/mol
InChI Key: HXSSRSCWMDMRMN-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole is a complex organochlorine compound It is characterized by multiple chlorine atoms and isothiazole rings, making it a highly chlorinated and potentially reactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole involves multiple steps, typically starting with the chlorination of precursor compounds. One common method involves the chlorination of isothiazole derivatives under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the selective chlorination of the desired positions on the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorine gas and the potential formation of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated isothiazole derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated isothiazole oxides, while substitution reactions can produce a variety of functionalized isothiazole derivatives.

Scientific Research Applications

4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which enhance its electrophilic character.

Comparison with Similar Compounds

Similar Compounds

    Tetrachloro-1,4-benzoquinone: Another highly chlorinated compound with similar reactivity.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in organic synthesis.

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane: A chlorinated compound with distinct applications in agriculture.

Uniqueness

4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole is unique due to its dual isothiazole rings and extensive chlorination, which confer distinct chemical properties and reactivity

Properties

CAS No.

131947-15-4

Molecular Formula

C8Cl8N2S2

Molecular Weight

471.8 g/mol

IUPAC Name

4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-1,2-thiazol-3-yl)ethyl]-1,2-thiazole

InChI

InChI=1S/C8Cl8N2S2/c9-1-3(17-19-5(1)11)7(13,14)8(15,16)4-2(10)6(12)20-18-4

InChI Key

HXSSRSCWMDMRMN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1C(C(C2=NSC(=C2Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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